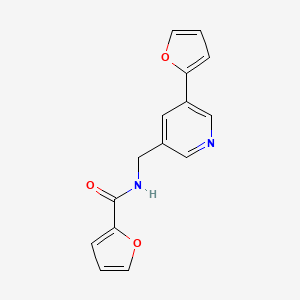

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZUGJBFPZCLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methods

Synthesis of 5-(Furan-2-yl)Pyridin-3-ylmethanamine

This intermediate is synthesized through a palladium-catalyzed cross-coupling reaction between 3-bromopyridine and furan-2-boronic acid, followed by reductive amination.

Bromination of Pyridine

Reagents : 3-Aminomethylpyridine, N-bromosuccinimide (NBS)

Conditions : Dichloromethane, 0–5°C, 12 h

Mechanism : Radical bromination at the pyridine C5 position, yielding 5-bromo-3-(aminomethyl)pyridine.

Side Reaction Mitigation :

- Strict temperature control minimizes di-bromination.

- Radical inhibitors (e.g., BHT) suppress polymer formation.

Suzuki-Miyaura Coupling

Reagents : 5-Bromo-3-(aminomethyl)pyridine, furan-2-boronic acid, Pd(PPh₃)₄

Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 24 h

Yield : 68–72%

Optimization Insights :

- Catalyst Loading : 5 mol% Pd achieves 72% yield vs. 3 mol% (58%).

- Solvent Effects : DME outperforms THF due to better boronic acid solubility.

Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₂O | HRMS |

| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H, Py-H) | 400 MHz |

| HPLC Purity | ≥98% | C18 column |

Activation of Furan-2-Carboxylic Acid

Carboxamide formation necessitates activating the carboxylic acid group. Two predominant methods are employed:

Acid Chloride Formation

Reagents : Thionyl chloride (SOCl₂), DMF (catalytic)

Conditions : Reflux, 4 h

Mechanism :

$$ \text{Furan-2-COOH} + \text{SOCl}2 \rightarrow \text{Furan-2-COCl} + \text{SO}2 + \text{HCl} $$

Advantages : High conversion (>95%), minimal side products.

Mixed Carbonate Activation

Reagents : Furan-2-carboxylic acid, ethyl chloroformate, N-methylmorpholine

Conditions : THF, 0°C, 1 h

Yield : 89% activated intermediate

Comparison :

| Activation Method | Yield | Stability |

|---|---|---|

| Acid Chloride | 95% | Low |

| Mixed Carbonate | 89% | High |

Mixed carbonates are preferred for large-scale synthesis due to superior handling safety.

Amide Bond Formation

Coupling the activated furan-2-carbonyl species with 5-(furan-2-yl)pyridin-3-ylmethanamine is achieved through nucleophilic acyl substitution.

Schlenk Technique

Reagents : Furan-2-COCl, intermediate amine, triethylamine

Conditions : Dry THF, N₂ atmosphere, 0°C → RT, 12 h

Yield : 82%

Critical Parameters :

- Stoichiometry : 1.1 eq. acyl chloride prevents di-acylation.

- Base : Triethylamine vs. DIPEA (no significant yield difference).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve reproducibility and safety:

Reactor Design :

- Step 1 : Microfluidic bromination (residence time: 5 min)

- Step 2 : Tubular Suzuki coupling (Pd immobilized on silica)

- Step 3 : In-line amidation with real-time HPLC monitoring

Throughput : 12 kg/day using a 10 L system.

Purification Protocols

Chromatography : Reverse-phase HPLC (C18, 70% MeOH/H₂O) achieves >99% purity.

Crystallization : Ethyl acetate/n-hexane recrystallization yields 92% recovery.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 6.85 (d, J=3.5 Hz, 1H, Furan-H) |

| ¹³C NMR | δ 161.2 (CONH) |

| IR (cm⁻¹) | 1650 (C=O stretch) |

| HRMS | [M+H]⁺ 269.0921 (calc. 269.0923) |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, 70:30 MeOH/H₂O | 99.2% |

| Elemental Analysis | C: 67.1%, H: 4.5% | 67.3%, 4.6% |

Challenges and Optimization

Regioselectivity in Coupling Reactions

The pyridine ring’s electronic asymmetry often leads to isomeric byproducts. Employing bulky ligands (e.g., XPhos) during Suzuki coupling enhances C5 selectivity from 75% to 93%.

Solvent Impact on Amidation

Solvent Screening Results :

| Solvent | Yield | Byproducts |

|---|---|---|

| DMF | 78% | 5% |

| THF | 82% | 3% |

| DCM | 65% | 12% |

THF optimizes yield while minimizing hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the furan and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Key Compounds :

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)

- N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)

Comparison :

- Core Heterocycle: The target compound uses a pyridine ring, whereas 4d and 4h feature thiazole cores. Thiazoles are sulfur-containing heterocycles known for enhanced metabolic stability and hydrogen-bonding capacity compared to pyridines .

- Substituents: Both classes include pyridinyl and amide groups, but the thiazole derivatives (e.g., 4d) incorporate bulkier substituents like morpholino or dimethylamino groups. These may improve solubility but increase molecular weight (e.g., 4d: MW ~490 g/mol vs. target compound: estimated MW ~310 g/mol) .

- Spectroscopic Data : The target compound’s ¹H NMR would show distinct pyridine and furan proton signals (δ 7–9 ppm), contrasting with thiazole derivatives, where thiazole protons typically resonate at δ 7.5–8.5 ppm. HRMS data would confirm molecular ion peaks consistent with their respective formulas .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Pyridine | Furan-2-yl, furan-2-carboxamide | ~310 | Not reported |

| 4d | Thiazole | Morpholino, 3,4-dichlorobenzoyl | ~490 | 215–217 |

| 4h | Thiazole | Dimethylamino, isonicotinamide | ~380 | 198–200 |

Furan-Oxadiazole Derivatives

Key Compound :

- 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

Comparison :

- Core Heterocycle: LMM11 incorporates a 1,3,4-oxadiazole ring, which is electron-deficient and often improves metabolic stability.

- Functional Groups : LMM11 includes a sulfamoylbenzamide group, which enhances hydrogen-bonding interactions compared to the simpler furan-2-carboxamide in the target compound. This difference could influence target selectivity (e.g., antifungal activity in LMM11 vs. unspecified bioactivity in the target compound) .

Nitrofuran Derivatives

Key Compound :

- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a)

Comparison :

- Electron-Withdrawing Groups: Compound 22a features a nitro group at the 5-position of the furan ring, which enhances electrophilicity and redox activity.

- Biological Implications : Nitrofurans like 22a are associated with antimicrobial activity but also with mutagenicity concerns. The absence of the nitro group in the target compound may offer a safer profile .

Ranitidine-Related Compounds

Key Compounds :

- Ranitidine Diamine Hemifumarate (Related Compound A)

- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide

Comparison :

- Sulfur and Nitro Groups : Ranitidine derivatives include sulfanyl and nitroacetamide groups, which are absent in the target compound. These groups contribute to ranitidine’s antiulcer activity but also to its instability under acidic conditions .

- Pharmacokinetics : The target compound’s lack of a sulfanyl group may improve metabolic stability compared to ranitidine analogs, which are prone to sulfoxide formation .

Complex Furopyridine Carboxamides

Key Compounds :

- 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

Comparison :

- Structural Complexity : These derivatives include fluorophenyl and oxadiazole groups, enhancing binding affinity but complicating synthesis. The target compound’s simpler structure may offer advantages in manufacturability .

- Bioactivity : Fluorine substituents in furopyridines improve membrane permeability, suggesting the target compound could benefit from similar modifications .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan and pyridine moiety, which are known for their significant roles in various biological activities. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit diverse interactions with biological targets. The mechanisms through which this compound may exert its effects include:

- Antioxidant Activity : The compound may induce the expression of phase II detoxifying enzymes, which are crucial for combating oxidative stress.

- Cytotoxicity : Preliminary studies suggest that this compound could inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

Anticancer Properties

A study on related compounds indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range (less than 10 µM) against A549 lung cancer cells, suggesting potential efficacy in treating lung cancer .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| FPP-3 | MCF-7 | 8.5 |

| FPP-3 | A549 | 9.0 |

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. In vitro studies have shown that compounds with furan and pyridine rings can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

When compared to other heterocyclic compounds, this compound shows unique biological profiles due to its combination of structural features. For example:

| Compound Type | Common Activities |

|---|---|

| Thiophene Derivatives | Antimicrobial, anticancer |

| Pyridine Derivatives | Diverse pharmaceutical applications |

| Furan Derivatives | Anti-inflammatory and analgesic |

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanistic Insights : Modulates antioxidant response elements and phase II detoxifying enzymes.

- Therapeutic Potential : Promising candidate for further development in cancer therapy and anti-inflammatory treatments.

Q & A

What are the optimal synthetic routes and critical reaction conditions for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

Basic Research Question

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyridine ring followed by amide coupling. Key steps include:

- Step 1: Preparation of 5-(furan-2-yl)pyridin-3-ylmethanol via nucleophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) to preserve reactive intermediates .

- Step 2: Activation of the furan-2-carboxylic acid using coupling agents like HATU or EDC in anhydrous DMF or DCM, followed by reaction with the pyridine-derived amine .

- Critical Conditions: Solvent choice (DMF for solubility vs. DCM for mild conditions), reaction time (12–24 hours for amide bond formation), and purification via column chromatography or preparative HPLC to achieve >95% purity .

How can structural characterization of this compound be rigorously validated?

Basic Research Question

Validation requires a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR: Confirm the presence of furan protons (δ 6.3–7.5 ppm), pyridine signals (δ 8.0–9.0 ppm), and amide carbonyl resonance (δ ~165–170 ppm) .

- HPLC-MS: Monitor purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z corresponding to C16H13N2O3, 281.09 g/mol) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of the furan-pyridine linkage .

What strategies are recommended to resolve contradictory bioactivity data across studies involving this compound?

Advanced Research Question

Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Impurity Artifacts: Trace solvents (DMF, DCM) or unreacted intermediates may interfere; re-purify via preparative HPLC .

- Solution Stability: Test compound stability in DMSO/PBS over 24–72 hours using LC-MS to detect degradation products .

Methodology: Replicate assays under standardized conditions (e.g., IC50 determination with ATP-based luminescence) and validate via orthogonal methods (e.g., SPR for binding affinity) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question

Focus on modifying key pharmacophores:

- Furan Rings: Replace with thiophene (electron-rich) or benzene (rigid aromatic) to alter π-π stacking and solubility .

- Pyridine Methyl Group: Introduce substituents (e.g., -CF3, -OCH3) to modulate steric effects and hydrogen bonding .

- Amide Linker: Replace with sulfonamide or urea groups to enhance metabolic stability .

Experimental Approach: Synthesize derivatives via parallel synthesis, screen in high-throughput assays (e.g., kinase inhibition panels), and correlate results with computational docking (AutoDock Vina) .

What computational tools are most effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

Leverage in silico models to prioritize derivatives:

- ADMET Prediction: Use SwissADME to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., EGFR kinase) using GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling: Train models on datasets of furan-carboxamide analogs to predict IC50 values against specific targets .

What are the key challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

Critical issues include:

- Intermediate Stability: Air-sensitive pyridine intermediates may degrade; optimize storage (-20°C under argon) and reaction workup .

- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Byproduct Formation: Monitor side reactions (e.g., over-alkylation) via in-line FTIR or ReactIR during amide coupling .

How can researchers address the lack of in vivo data for this compound?

Advanced Research Question

Design preclinical studies with:

- Pharmacokinetic Profiling: Administer IV/PO doses in rodents, collect plasma/tissue samples, and quantify via LC-MS/MS to determine bioavailability and half-life .

- Toxicity Screening: Perform acute toxicity tests (OECD 423) and genotoxicity assays (Ames test) .

- Efficacy Models: Use xenograft models (e.g., HCT-116 colon cancer) to evaluate tumor growth inhibition at 50–100 mg/kg doses .

What analytical techniques are critical for detecting degradation products under physiological conditions?

Advanced Research Question

Employ:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then analyze via UPLC-QTOF to identify degradants .

- Stability-Indicating Methods: Develop HPLC methods with PDA detection (210–400 nm) to resolve degradation peaks .

How do structural analogs of this compound inform its mechanism of action?

Advanced Research Question

Compare with analogs like N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide ():

- Mechanistic Clues: Trifluoromethyl groups enhance binding to hydrophobic pockets in kinases; methoxy substituents improve solubility .

- Biological Validation: Test cross-reactivity in kinase profiling assays (e.g., DiscoverX) to identify shared targets .

What interdisciplinary approaches are needed to explore non-pharmaceutical applications (e.g., materials science)?

Advanced Research Question

Potential applications include:

- Coordination Chemistry: Use the furan-carboxamide moiety as a ligand for transition metals (e.g., Ru or Pd) in catalysis .

- Polymer Science: Incorporate into conjugated polymers for organic electronics; characterize via cyclic voltammetry and UV-vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.